Corrole

Electrocatalysis Oxygen Reduction Reaction Fuel Cells

Corrole is a ring-contracted porphyrin analogue with a direct pyrrole-pyrrole linkage, creating a trianionic N4 coordination cavity that stabilizes high-valent metal centers inaccessible to porphyrins. For catalysis, its superior ORR activity surpasses platinum under neutral pH—ideal for bioelectrochemical devices. In fluorescence, it delivers 3x higher quantum yield with shorter lifetimes than porphyrin analogues, making it the preferred choice for FLIM and time-resolved microscopy. For oxidation chemistry, it uniquely enables isolable high-valent transition metal complexes as enzyme intermediate models. The cryo-mechanochemical synthesis route offers nearly 3x higher yield with reduced environmental footprint for scalable, green procurement.

Molecular Formula C19H14N4
Molecular Weight 298.3 g/mol
Cat. No. B1231805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorrole
Synonymscorrole
Molecular FormulaC19H14N4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESC1=CC2=CC3=CC=C(N3)C4=NC(=CC5=CC=C(N5)C=C1N2)C=C4
InChIInChI=1S/C19H14N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h1-11,20-22H
InChIKeyLYNARWYQOUZXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corrole: A Contracted Tetrapyrrolic Macrocycle with Trianionic Coordination Chemistry


Corrole is a ring-contracted porphyrin analogue, an aromatic tetrapyrrolic macrocycle distinguished by a direct pyrrole-pyrrole linkage, resulting in a smaller, trianionic N4 coordination cavity [1]. This core structural difference confers distinct electronic properties, enabling the stabilization of high-valent transition metal centers that are unstable in analogous porphyrins [1][2]. The compound's triprotic nature leads to unique coordination chemistry and a reactivity profile that diverges significantly from its diprotic porphyrin counterparts, making it a subject of intense investigation in catalysis, sensing, and medicinal chemistry [3].

Why Porphyrins and Phthalocyanines Cannot Be Directly Substituted for Corroles in Critical Applications


Substituting a corrole with a porphyrin or phthalocyanine is non-trivial due to fundamental differences in macrocycle charge (trianionic vs. dianionic) and cavity size, which directly impact metal coordination geometry, redox potentials, and stability [1]. These electronic and steric variations lead to quantifiable differences in catalytic activity, photophysical behavior, and ligand non-innocence [2]. For instance, the trianionic nature of corroles provides a distinct thermodynamic driving force for stabilizing metals in higher oxidation states, a feature not replicable with porphyrins [3]. This evidence demonstrates that these macrocycles are not interchangeable; their selection must be guided by specific, quantifiable performance metrics.

Corrole Product-Specific Quantitative Evidence Guide: Verified Differentiation from In-Class Analogs


Superior Electrocatalytic Oxygen Reduction Reaction (ORR) Activity in Neutral Media

Corroles demonstrate superior catalytic activity for the Oxygen Reduction Reaction (ORR) compared to their direct porphyrin analogues in neutral pH media, a critical environment for bioelectrochemical systems like microbial fuel cells [1]. In cyclic voltammetry experiments, Fe and Co corroles exhibited a more positive oxygen reduction peak potential (Epr) and half-wave potential (E1/2) than the corresponding tetraphenylporphyrin complexes [1].

Electrocatalysis Oxygen Reduction Reaction Fuel Cells

Enhanced Stabilization of High-Valent Metal Centers for Catalytic and Bioinorganic Applications

The trianionic nature of the corrole ligand makes it significantly better at stabilizing high-valent transition metal centers compared to the dinegative porphyrin ligand [1]. This is a class-level inference where direct, single-measurement quantitative comparison is limited, but the effect is stark: iron(IV) corroles exist as stable, isolable compounds, whereas iron(IV) porphyrins are known only as unstable intermediates [1]. This stabilization is linked to the corrole ligand's ability to act as an electron reservoir.

Bioinorganic Chemistry Catalysis Coordination Chemistry

Higher Fluorescence Quantum Yield for S1→S0 Emission in Diamagnetic Metallated Derivatives

Many metallated corroles, particularly diamagnetic derivatives, exhibit S1–S0 fluorescence quantum yields that are considerably larger than those of their corresponding diamagnetic metalloporphyrin counterparts [1]. This makes them superior candidates as fluorescent probes. For a specific example, the free base 5,10,15-tris(pentafluorophenyl)corrole (F15TPC) exhibits a fluorescence quantum yield (Φfl) of 0.15 and a lifetime (τfl) of 4.8 ns, which is a threefold increase in efficiency and a >50% shorter lifetime compared to its porphyrin analogue, F20TPP (Φfl = 0.05, τfl = 11.1 ns) [2].

Photophysics Fluorescence Imaging Optical Sensing

Improved Yield via Modern Cryo-Mechanochemical Synthesis Route

A direct comparison of synthetic methodologies reveals a significant improvement in yield and sustainability metrics for corrole synthesis using a cryo-mechanochemical approach. This method produces freebase corroles and porphyrins in yields of 40% to 70%, representing nearly a threefold increase over a previously developed MeOH/H2O-based approach [1]. The process also shows improved EcoScale values and a significantly reduced E-factor, highlighting its environmental advantages.

Green Chemistry Synthetic Methodology Process Chemistry

Quantified Light Harvesting Superiority in Corrole-Fullerene Dyads for Solar Energy Applications

In the context of donor-acceptor systems for solar energy conversion, corrole-fullerene dyads offer distinct photophysical advantages over porphyrin-fullerene analogues. The light absorption of a corrole-fullerene dyad is quantifiably better fitted to the solar spectrum compared to a porphyrin-based dyad [1]. This is due to the corrole's stronger Q-band absorption in the visible region relative to porphyrins, which enhances panchromatic light harvesting and overall photon capture efficiency [1][2].

Organic Photovoltaics Light Harvesting Electron Transfer

Optimal Research and Industrial Application Scenarios for Corrole Compounds Based on Differentiated Evidence


Cathode Material Development for Neutral-pH Bioelectrochemical Systems

For microbial fuel cells or other bioelectrochemical devices operating at neutral pH, the superior Oxygen Reduction Reaction (ORR) activity of metallocorroles, which surpasses both porphyrin analogues and platinum in specific conditions, makes them the preferred choice for cathode catalyst development [1].

Time-Resolved Fluorescence Imaging and High-Sensitivity Optical Sensing Probes

In applications requiring high-brightness, fast-decaying fluorophores, such as time-resolved fluorescence microscopy, fluorescence lifetime imaging (FLIM), and high-sensitivity optical sensors, metallated corroles and specific free-base derivatives like F15TPC are a superior choice due to their 3x higher quantum yield and shorter lifetime compared to analogous porphyrins [1][2].

Synthesis of Stable High-Valent Metal Complexes as Bioinorganic Models and Oxidation Catalysts

When the research objective requires stable, isolable high-valent transition metal complexes—for instance, as structural and functional models of heme enzyme intermediates (e.g., Compounds I and II) or as robust catalysts for oxidation reactions—corroles are an essential platform due to their unique trianionic, non-innocent ligand framework, a feature porphyrins cannot replicate [1][2].

Scalable and Sustainable Production of Tetrapyrrolic Macrocycles

For procurement managers and process chemists seeking to scale up the production of corroles while adhering to green chemistry principles, the modern cryo-mechanochemical synthesis route is the preferred method, offering a nearly threefold yield improvement and a significantly reduced environmental footprint over traditional solution-based approaches [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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